1-Tert-butylcyclobutane-1-carboxylic acid
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Overview
Description
1-Tert-butylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2. It is characterized by a cyclobutane ring substituted with a tert-butyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butylcyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the tert-butylation of cyclobutane-1-carboxylic acid. This can be achieved using tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation reagents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylates or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or other substituted cyclobutane compounds.
Scientific Research Applications
1-Tert-butylcyclobutane-1-carboxylic acid finds applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives may be explored for potential biological activity or as intermediates in the synthesis of biologically active compounds.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butylcyclobutane-1-carboxylic acid depends on its specific application. In chemical reactions, the tert-butyl group provides steric hindrance, influencing the reactivity of the cyclobutane ring and the carboxylic acid group. This steric effect can be exploited to control reaction pathways and selectivity.
Comparison with Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the tert-butyl group, resulting in different reactivity and steric properties.
1-Tert-butylcyclopentane-1-carboxylic acid: Contains a five-membered ring, leading to different ring strain and reactivity.
1-Tert-butylcyclohexane-1-carboxylic acid: Contains a six-membered ring, further altering its chemical properties.
Uniqueness: 1-Tert-butylcyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring and the bulky tert-butyl group. This combination imparts distinct steric and electronic effects, making it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
1-tert-butylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2,3)9(7(10)11)5-4-6-9/h4-6H2,1-3H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLFDPZHKQNBLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1510992-29-6 |
Source
|
Record name | 1-tert-butylcyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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